molecular formula C12H21NO4 B1270458 (R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid CAS No. 912940-89-7

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid

Cat. No. B1270458
M. Wt: 243.3 g/mol
InChI Key: QZYGREZDLJVVSV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid represents a class of compounds with significant interest in organic chemistry due to its versatile applications in the synthesis of various organic molecules and potential in pharmaceutical development. Its structure incorporates a tert-butoxycarbonyl group, which is a common protecting group in peptide synthesis.

Synthesis Analysis

The asymmetric syntheses of related piperidine derivatives have been detailed, with methods starting from simple organic precursors like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve several key steps, including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, to achieve the target compounds with high enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

Structural confirmation of nitrogenous compounds containing similar tert-butoxycarbonyl groups has been achieved using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction. These studies provide insights into the molecular geometry, electrostatic potential, and frontier molecular orbitals, facilitating a deeper understanding of the compound's reactivity and properties (Ban et al., 2023).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is notable for its stability under various conditions and its ability to be cleanly and rapidly removed under strong acidic conditions. This characteristic is crucial for the compound's role in synthetic organic chemistry, enabling the protected intermediates to undergo further functionalization or to be used directly in the synthesis of more complex molecules (Groth & Meldal, 2001).

Scientific Research Applications

Synthesis of Novel Peptide Isosteres

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid is utilized in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These compounds facilitate the combinatorial solid-phase synthesis of novel peptide isosteres, demonstrating potential applications in drug development and molecular biology (Groth & Meldal, 2001).

Asymmetric Synthesis of Piperidine Derivatives

It plays a role in the asymmetric synthesis of piperidine derivatives such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are pivotal in creating enantiomerically pure compounds for further research in stereochemistry and medicinal chemistry (Xue et al., 2002).

Development of Aminopiperidine and Azepane Derivatives

This compound is instrumental in developing derivatives like (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. These derivatives are synthesized from amino acids like d-ornithine and d-lysine, showcasing its versatility in creating varied bioactive molecules (Kadyrov & Tok, 2021).

Fungicidal Compound Synthesis

The compound is also used in synthesizing fungicidal agents. For example, derivatives like 5-Aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole show moderate to excellent fungicidal activity, highlighting its potential in agricultural chemistry (Mao et al., 2013).

Role in Asymmetric Synthesis of Kinase Inhibitors

It's used in the asymmetric synthesis of key intermediates for kinase inhibitors, demonstrating its significance in developing therapeutic agents. For instance, CIS-(3 R,4 R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine is a key intermediate in synthesizing CP-690550, a potent protein kinase inhibitor (Hao et al., 2011).

properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGREZDLJVVSV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363610
Record name [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid

CAS RN

912940-89-7
Record name [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
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